1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is particularly notable for its significant role in pharmaceuticals, agrochemicals, and materials science . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the trifluoromethyl group can produce partially fluorinated derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes . This interaction can lead to inhibition or modulation of the target’s activity, influencing various biological pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-4-ethynylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Benzyloxy)-2-(trifluoromethyl)benzene: The position of the ethynyl group is different, which can affect the compound’s reactivity and interactions.
4-Ethynyl-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a benzyloxy group, leading to different chemical behavior.
Uniqueness: 1-(Benzyloxy)-4-ethynyl-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
4-ethynyl-1-phenylmethoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c1-2-12-8-9-15(14(10-12)16(17,18)19)20-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGFBXMJGWPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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